molecular formula C16H12F3N3O2 B2459948 1-(1H-indol-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea CAS No. 899753-40-3

1-(1H-indol-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea

Cat. No. B2459948
M. Wt: 335.286
InChI Key: XRBSVCFHAKHSNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1H-indol-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea, also known as GW-3965, is a synthetic compound that has been extensively studied for its potential therapeutic benefits. This compound belongs to a class of drugs known as liver X receptor (LXR) agonists, which have been shown to have a variety of effects on metabolism, inflammation, and other physiological processes.

Mechanism Of Action

The mechanism of action of 1-(1H-indol-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea involves its binding to and activation of liver X receptors (LXRs), which are nuclear receptors that play a key role in regulating lipid metabolism and inflammation. Activation of LXRs by 1-(1H-indol-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea leads to increased expression of genes involved in cholesterol efflux, lipid metabolism, and anti-inflammatory pathways.

Biochemical And Physiological Effects

1-(1H-indol-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea has been shown to have a variety of biochemical and physiological effects, including increased expression of genes involved in cholesterol efflux and lipid metabolism, as well as anti-inflammatory effects. In animal models, 1-(1H-indol-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea has been shown to reduce atherosclerosis, improve insulin sensitivity, and have anti-tumor effects.

Advantages And Limitations For Lab Experiments

One advantage of 1-(1H-indol-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea for lab experiments is its specificity for liver X receptors, which allows for targeted manipulation of this pathway. However, one limitation is that the effects of 1-(1H-indol-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea may vary depending on the specific cell type or tissue being studied.

Future Directions

For research on 1-(1H-indol-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea include further exploration of its potential therapeutic applications in cardiovascular disease, diabetes, and cancer. Additionally, there is interest in developing more potent and selective LXR agonists, as well as exploring the potential of combination therapies involving 1-(1H-indol-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea and other drugs. Finally, there is interest in further elucidating the molecular mechanisms underlying the effects of 1-(1H-indol-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea on lipid metabolism, inflammation, and other physiological processes.

Synthesis Methods

The synthesis of 1-(1H-indol-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea involves several steps, beginning with the reaction of indole-3-carboxaldehyde with 4-(trifluoromethoxy)aniline to form the intermediate 1-(1H-indol-3-yl)-4-(trifluoromethoxy)phenylamine. This intermediate is then reacted with urea in the presence of a palladium catalyst to form 1-(1H-indol-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea.

Scientific Research Applications

1-(1H-indol-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea has been extensively studied for its potential therapeutic applications in a variety of areas, including cardiovascular disease, diabetes, and cancer. In cardiovascular disease, 1-(1H-indol-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea has been shown to have anti-inflammatory effects and to reduce atherosclerosis in animal models. In diabetes, 1-(1H-indol-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea has been shown to improve insulin sensitivity and glucose metabolism in animal models. In cancer, 1-(1H-indol-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea has been shown to have anti-tumor effects in vitro and in animal models.

properties

IUPAC Name

1-(1H-indol-3-yl)-3-[4-(trifluoromethoxy)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3N3O2/c17-16(18,19)24-11-7-5-10(6-8-11)21-15(23)22-14-9-20-13-4-2-1-3-12(13)14/h1-9,20H,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRBSVCFHAKHSNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)NC(=O)NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1H-indol-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea

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